molecular formula C25H25N3O5 B2637271 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-22-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Katalognummer: B2637271
CAS-Nummer: 872862-22-1
Molekulargewicht: 447.491
InChI-Schlüssel: VOQNVYICCMSYMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” is a compound with the empirical formula C12H15NO3 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(CCC)NC1=CC2=C(C=C1)OCCO2 . The InChI key for this compound is NNMVFPRWBJDAQU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 221.25 .

Wissenschaftliche Forschungsanwendungen

Biocatalyst for Enantiospecific Synthesis

A study by Mishra, Kaur, Sharma, and Jolly (2016) explores the use of an amidase activity from Alcaligenes faecalis subsp. parafaecalis for the enantiospecific synthesis of therapeutic agents like 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. This enzyme exhibits high activity towards 2,3-dihydro-1,4-benzodioxin-2-carboxamide, suggesting its potential application in producing industrially important molecules (Mishra et al., 2016).

Antidiabetic Potential

Abbasi et al. (2023) synthesized a series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides and evaluated their anti-diabetic potentials. They found that these compounds demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, indicating their possible therapeutic application for type-2 diabetes (Abbasi et al., 2023).

Anxiolytic Effect

A study by Lutsenko, Bobyrev, and Devyatkina (2013) investigated the anxiolytic effects of simple amides of 2-oxyindolin-3-glyoxylic acid derivatives. They found that specific compounds like 2-Hydro-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide showed significant anxiolytic activity, suggesting their potential use in treating anxiety disorders (Lutsenko et al., 2013).

Positive Inotropic Evaluation

Xue‐Kun Liu and colleagues (2009) synthesized a series of 2-(4-substitutedmethylpiperazin-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides and evaluated their positive inotropic activities. They found that several compounds showed favorable activities, indicating their potential as heart stimulants (Xue‐Kun Liu et al., 2009).

Pharmaceutical Compositions

A patent by ジュリアン・ジョヴァンニーニ and ボー−イェラン・ヨセフソン (2005) describes the use of a specific compound as a salt or solvate in pharmaceutical compositions and therapeutic containing the salt or solvate thereof. This suggests its application in pharmaceutical formulation (ジュリアン・ジョヴァンニーニ and ボー−イェラン・ヨセフソン, 2005).

Antimicrobial Potential

Abbasi et al. (2020) synthesized a variety of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides and evaluated their antimicrobial potential. They found that some compounds exhibited good antimicrobial potential, particularly against type-2 diabetes (Abbasi et al., 2020).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential applications, particularly given its role in the synthesis of new sulfonamides and their N-substituted derivatives . These derivatives could potentially serve as therapeutic agents for various diseases .

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c29-23(27-10-4-1-5-11-27)16-28-15-19(18-6-2-3-7-20(18)28)24(30)25(31)26-17-8-9-21-22(14-17)33-13-12-32-21/h2-3,6-9,14-15H,1,4-5,10-13,16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQNVYICCMSYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.